7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide
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Overview
Description
7-(3-Hydroxypropyl)-2-thia-7-azaspiro[44]nonane 2,2-dioxide is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an aziridine derivative, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfone group is crucial for its biological activity, as it can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
2,7-Diazaspiro[4.4]nonane: Studied for its potential therapeutic applications.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Used in organic synthesis.
Uniqueness
7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide is unique due to the presence of both sulfur and nitrogen atoms in its spiro ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-(2,2-dioxo-2λ6-thia-7-azaspiro[4.4]nonan-7-yl)propan-1-ol |
InChI |
InChI=1S/C10H19NO3S/c12-6-1-4-11-5-2-10(8-11)3-7-15(13,14)9-10/h12H,1-9H2 |
InChI Key |
NFHRMGFNGYFPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CCS(=O)(=O)C2)CCCO |
Origin of Product |
United States |
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